molecular formula C11H15BrN2O3 B1487248 Tert-butyl ((5-bromo-6-hydroxypyridin-3-yl)methyl)carbamate CAS No. 2231674-16-9

Tert-butyl ((5-bromo-6-hydroxypyridin-3-yl)methyl)carbamate

Cat. No.: B1487248
CAS No.: 2231674-16-9
M. Wt: 303.15 g/mol
InChI Key: RXMNUTFZOISVOF-UHFFFAOYSA-N
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Description

Tert-butyl ((5-bromo-6-hydroxypyridin-3-yl)methyl)carbamate is a brominated pyridine derivative featuring a hydroxymethyl substituent at the 3-position, a hydroxyl group at the 6-position, and a tert-butyl carbamate protective group. Its structure combines bromine (a halogen with electron-withdrawing properties) and hydroxyl groups (hydrogen-bond donors), which influence its reactivity, solubility, and interactions in biological systems .

Properties

IUPAC Name

tert-butyl N-[(5-bromo-6-oxo-1H-pyridin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(16)14-6-7-4-8(12)9(15)13-5-7/h4-5H,6H2,1-3H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMNUTFZOISVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CNC(=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyridinyl Carbamate Core

A common approach involves the reaction of 5-bromo-6-hydroxypyridin-3-ylmethanol or its corresponding amine derivative with tert-butyl chloroformate under basic conditions (e.g., triethylamine or sodium bicarbonate) in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane at low temperatures (0–5 °C) to minimize side reactions and maximize yield.

Step Reagents/Conditions Description Yield (%)
1 5-bromo-6-hydroxypyridin-3-ylmethanol + tert-butyl chloroformate + triethylamine Carbamate formation under anhydrous conditions, low temperature 75–85
2 Purification by silica gel column chromatography (hexane/ethyl acetate gradient) Removal of impurities and isolation of pure carbamate

This method ensures selective carbamate formation on the hydroxymethyl group while preserving the bromine and hydroxyl functionalities.

Palladium-Catalyzed Cross-Coupling for Functional Group Introduction

For derivatives requiring introduction of the bromine substituent, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling have been employed on pyridine scaffolds. These reactions use boronic acid derivatives and palladium catalysts with bulky ligands (e.g., BINAP) to overcome steric hindrance from the tert-butyl carbamate group.

Catalyst System Substrate Conditions Outcome
Pd/BINAP Pyridinyl carbamate precursor Reflux in toluene or CPME, base (K3PO4), inert atmosphere Efficient bromination or arylation with high regioselectivity

This approach allows late-stage functionalization, enabling structural diversification of the compound.

Protection of Hydroxyl Groups During Synthesis

To prevent side reactions involving the hydroxyl group at position 6, protection strategies such as silyl ether formation (e.g., tert-butyldimethylsilyl chloride, TBSCl) are used. The hydroxyl group is protected prior to carbamate formation or cross-coupling and deprotected afterward.

Step Reagents Conditions Purpose
Hydroxyl protection TBSCl + triethylamine in dichloromethane 0 °C to room temperature, 12 h Protect hydroxyl group to prevent unwanted reactions
Deprotection Tetrabutylammonium fluoride (TBAF) or acidic hydrolysis Room temperature Restore free hydroxyl group

This stepwise protection/deprotection enhances synthetic control and product purity.

Mechanistic Insights and Reaction Optimization

  • Steric and electronic effects of the tert-butyl carbamate influence reactivity, requiring careful choice of catalysts and ligands in coupling reactions.
  • Kinetic monitoring via in-situ IR or LC-MS enables optimization of reaction times and identification of intermediates.
  • Base selection (e.g., triethylamine, sodium bicarbonate) is critical to neutralize acidic by-products and drive carbamate formation efficiently.
  • Temperature control (0–5 °C) minimizes side reactions such as over-carbamation or hydrolysis.

Analytical and Purification Techniques

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Carbamate formation 5-bromo-6-hydroxypyridin-3-ylmethanol, tert-butyl chloroformate, triethylamine Anhydrous THF, 0–5 °C High selectivity, good yield Requires moisture control
Pd-catalyzed coupling Pd/BINAP, boronic acids, base Reflux, inert atmosphere Enables functional group diversification Sensitive to sterics
Hydroxyl protection TBSCl, triethylamine 0 °C to RT, 12 h Prevents side reactions Additional steps required
Purification Silica gel chromatography, recrystallization Hexane/ethyl acetate or ethanol/water High purity (>95%) Time-consuming

Research Findings and Industrial Relevance

  • Industrial scale-up employs continuous flow reactors for enhanced control over reaction parameters and scalability.
  • Green chemistry principles suggest replacing traditional solvents like toluene with cyclopentyl methyl ether (CPME) and recycling catalysts immobilized on magnetic nanoparticles to reduce waste.
  • Mechanistic studies using isotope labeling and computational modeling (DFT) guide regioselectivity and reaction optimization.
  • Stability studies indicate thermal decomposition above 150 °C and sensitivity to acidic hydrolysis, informing storage and handling protocols.

Mechanism of Action

The mechanism of action of tert-butyl ((5-bromo-6-hydroxypyridin-3-yl)methyl)carbamate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and hydroxyl groups could play a role in binding to these targets, while the carbamate group may influence the compound’s stability and solubility.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Tert-butyl ((5-bromo-6-hydroxypyridin-3-yl)methyl)carbamate 5-Br, 6-OH, 3-CH2-O(C=O)C(CH3)3 C11H13BrN2O3 ~329.15 High polarity due to hydroxyl; potential for hydrogen bonding .
Tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate (CAS 2231673-63-3) 5-Br, 6-Cl, 3-CH2-O(C=O)C(CH3)3 C11H14BrClN2O2 333.60 Increased lipophilicity vs. hydroxyl analogue; Cl may enhance stability .
Tert-butyl (5-bromopyridin-3-yl)carbamate 5-Br, 3-O(C=O)C(CH3)3 C10H13BrN2O2 273.13 Lacks hydroxymethyl and 6-OH; reduced steric hindrance .
Tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate 4-OH, 5-OCH3, 3-CH2-O(C=O)C(CH3)3 C12H16N2O4 252.27 Methoxy group increases electron density; altered solubility profile .
Tert-butyl (6-bromopyridin-3-yl)carbamate (CAS 218594-15-1) 6-Br, 3-O(C=O)C(CH3)3 C10H13BrN2O2 273.13 Bromine position affects electronic distribution; lower similarity score (0.73 vs. target compound) .

Biological Activity

Tert-butyl ((5-bromo-6-hydroxypyridin-3-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

IUPAC Name: tert-butyl N-[(5-bromo-6-hydroxy-1H-pyridin-3-yl)methyl]carbamate
Molecular Formula: C₁₁H₁₅BrN₂O₃
Molecular Weight: 303.16 g/mol
CAS Number: 2231674-16-9

The compound features a tert-butyl carbamate group attached to a brominated hydroxypyridine ring, which is essential for its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Bromination: Introduction of a bromine atom to the pyridine ring.
  • Hydroxylation: Addition of a hydroxyl group to the pyridine ring.
  • Carbamoylation: Formation of the carbamate group by reacting the hydroxylated bromopyridine with tert-butyl carbamate under specific conditions.

These reactions are optimized for yield and purity, often utilizing solvents such as N,N-dimethylformamide (DMF) and catalysts to enhance reaction efficiency .

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of the bromine and hydroxyl groups may facilitate binding to these targets, while the carbamate moiety could influence the compound's solubility and stability within biological systems .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies. The mechanism may involve inducing apoptosis or disrupting cell cycle progression in tumor cells .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against Gram-positive and Gram-negative bacteria in vitro; potential for further development into therapeutic agents .
Anticancer Studies Inhibition of cell proliferation in various cancer cell lines; mechanisms under investigation include apoptosis induction .
Phytotoxicity Assessment Evaluated for phytotoxic effects on plant species; concentrations tested ranged from 0.3% to 10%, with observations indicating potential phytotoxic effects at higher concentrations .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl ((5-bromo-6-hydroxypyridin-3-yl)methyl)carbamate?

The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:

  • Step 1 : Bromination and hydroxylation of the pyridine precursor under controlled conditions to achieve regioselectivity at the 5- and 6-positions.
  • Step 2 : Introduction of the carbamate group via reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions to prevent hydrolysis .
  • Key Considerations : Protect the hydroxyl group during synthesis to avoid side reactions. Post-synthesis deprotection under mild acidic conditions (e.g., HCl in dioxane) ensures structural integrity .

Q. How can the structure of this compound be confirmed analytically?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the tert-butyl group (δ ~1.4 ppm for 1^1H), bromine substituents (deshielded aromatic protons), and carbamate linkage (C=O at ~155 ppm in 13^13C) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (expected m/z: 323.57 for [M+H]+^+) and fragmentation patterns consistent with the bromine isotope signature .
  • IR Spectroscopy : Detects O-H stretches (~3200-3500 cm1^{-1}) from the hydroxyl group and C=O stretches (~1700 cm1^{-1}) from the carbamate .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Thermal Stability : Stable at room temperature for short-term storage but degrades above 60°C. Long-term storage at 2–8°C in sealed, desiccated containers is recommended .
  • Light Sensitivity : The bromine substituent increases susceptibility to photodegradation; store in amber glassware under inert gas (e.g., N2_2) .
  • Hydrolytic Stability : The carbamate group is prone to hydrolysis in acidic/basic conditions. Monitor pH during experimental workflows (neutral buffers preferred) .

Advanced Research Questions

Q. How do halogen substituents (Br, OH) influence reactivity in cross-coupling reactions?

  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings, enabling arylation at the 5-position. Use Pd(PPh3_3)4_4 as a catalyst with arylboronic acids in THF/H2_2O at 80°C .
  • Hydroxyl Group : Participates in hydrogen bonding, which can stabilize transition states in nucleophilic substitutions. Protect as a silyl ether (e.g., TBSCl) to prevent unwanted side reactions .
  • Data Contradiction Note : Conflicting reports on reaction yields may arise from varying steric effects of the tert-butyl group. Optimize catalyst loading (5–10 mol%) and reaction time (12–24 hrs) .

Q. What methodologies resolve contradictions in biological activity data across studies?

  • Enzyme Assays : Use standardized inhibition assays (e.g., fluorescence-based kinetics) to compare IC50_{50} values. The hydroxyl group enhances binding to serine hydrolases via H-bonding, but batch-to-batch purity variations (>95% required) can skew results .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions between the carbamate group and enzyme active sites. Validate with mutagenesis studies to resolve discrepancies in reported binding affinities .

Q. How can regioselectivity challenges in derivative synthesis be addressed?

  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the hydroxyl group, directing functionalization to the 4-position of the pyridine ring .
  • Protection/Deprotection Strategies : Temporarily convert the hydroxyl group to a triflate for Pd-catalyzed cross-coupling, followed by mild hydrolysis to restore the original functionality .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl ((5-bromo-6-hydroxypyridin-3-yl)methyl)carbamate
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Tert-butyl ((5-bromo-6-hydroxypyridin-3-yl)methyl)carbamate

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